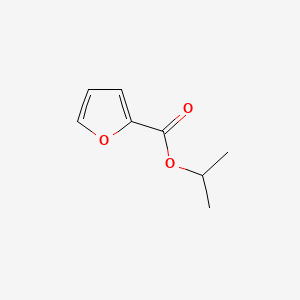

Isopropyl 2-furoate

説明

Isopropyl 2-furoate, an organic compound with the chemical formula C8H10O3, is an ester derived from 2-furoic acid and isopropanol. cymitquimica.com It is a colorless to pale yellow liquid and is soluble in organic solvents, with limited solubility in water. cymitquimica.com This compound is a member of the furanic ester family and is a subject of interest in various areas of chemical research.

特性

IUPAC Name |

propan-2-yl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6(2)11-8(9)7-4-3-5-10-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIISLCMALFIFKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064190 | |

| Record name | 2-Furancarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-34-4 | |

| Record name | 1-Methylethyl 2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6270-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 2-furoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl furoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxylic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxylic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-furoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL 2-FUROATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZJ2JI8QNC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Kinetic Studies Within the Isopropyl 2-furoate System

Unimolecular Decomposition Pathways

The thermal decomposition of esters like isopropyl 2-furoate primarily proceeds through unimolecular pathways. The nature of these pathways is highly dependent on conditions such as temperature and pressure. Theoretical studies on analogous compounds, such as isopropyl propionate and ethyl 2-furoate, provide significant insight into the governing mechanisms. acs.orgresearchgate.net

The thermal pyrolysis of this compound is expected to follow mechanisms similar to other isopropyl and furoate esters. The dominant decomposition channel at lower temperatures is a concerted unimolecular elimination reaction that occurs via a six-membered cyclic transition state, often referred to as a retro-ene reaction. nih.govnih.gov In this pathway, a hydrogen atom from one of the methyl groups on the isopropyl moiety is transferred to the carbonyl oxygen of the ester group, leading to the simultaneous cleavage of the C-O ester bond. This reaction yields 2-furoic acid and propene.

At higher temperatures, homolytic fission pathways become more competitive. nih.gov These are non-concerted processes involving the cleavage of covalent bonds to form radical species. For this compound, several C-C and C-O bonds can undergo homolysis, leading to a variety of radical products.

Table 1: Postulated Thermal Decomposition Pathways for this compound Data based on analogous reactions of isopropyl propionate and ethyl 2-furoate. acs.orgresearchgate.net

| Pathway Type | Transition State (TS) / Cleavage | Products | Typical Barrier Energy (kcal/mol) |

| Concerted Elimination | Six-center cyclic TS | 2-Furoic Acid + Propene | ~48 |

| Homolytic Fission | C(O)-O Bond Cleavage | Furan-2-carbonyl radical + Isopropoxy radical | High |

| Homolytic Fission | O-Isopropyl Bond Cleavage | Furan-2-carboxylate radical + Isopropyl radical | High |

| Homolytic Fission | C-H Bond Cleavage (Isopropyl) | This compound radical + H• | >90 |

To quantitatively understand the kinetics of these decomposition pathways, computational chemistry employs Transition State Theory (TST) and more advanced models like the Rice-Ramsperger-Kassel-Marcus (RRKM) based master equation (RRKM-ME). acs.orgnih.gov These theoretical frameworks are used to calculate the rate constants of elementary reactions.

The process involves mapping the potential energy surface (PES) of the reaction using high-level quantum chemical methods, such as the Complete Basis Set (CBS-QB3) method. nih.gov This allows for the precise determination of the energies of reactants, transition states, and products. TST then uses the properties of the transition state structure to predict the reaction rate. mdpi.com For more complex, pressure-dependent unimolecular reactions, the RRKM-ME model is applied, which accounts for the distribution of vibrational energy among the molecule's modes and its collisional activation and deactivation. acs.orgnih.gov Corrections for quantum mechanical tunneling, especially for hydrogen transfer reactions, and hindered internal rotations of molecular fragments are often included to improve the accuracy of the calculated rate constants. nih.govnih.gov

Temperature is a critical factor dictating the dominant decomposition mechanism for this compound. The retro-ene elimination reaction, with its lower activation energy, is the major pathway at moderate pyrolysis temperatures (approximately 500–1000 K). acs.orgnih.gov As the temperature increases (typically above 1500 K), the increased thermal energy makes high-barrier homolytic bond fission reactions more accessible and competitive. acs.orgnih.gov

Table 2: Effect of Temperature and Pressure on this compound Pyrolysis

| Condition | Dominant Mechanism | Key Characteristics |

| Low Temperature (<1000 K) | Concerted Six-Center Elimination | Lower activation energy pathway prevails. Relatively insensitive to pressure. acs.orgnih.gov |

| High Temperature (>1500 K) | Homolytic Bond Fission | High-energy pathways become significant. Rate constants show more pressure dependence. acs.orgnih.gov |

| High Pressure | Favors Unimolecular Pathways | Increased collision frequency stabilizes energized molecules, promoting concerted pathways. researchgate.net |

Transition State Theory Applications in Pyrolysis Studies

Radical Reactivity and Environmental Degradation Analogues

In atmospheric chemistry, the reaction with hydroxyl (•OH) radicals is a primary degradation pathway for volatile organic compounds. unige.it The kinetics and mechanisms of this reaction for this compound can be inferred from studies on similar esters.

The this compound molecule presents several sites where hydrogen abstraction by an •OH radical can occur. The primary locations are the tertiary C-H bond on the isopropyl group (the branched chain) and the C-H bonds on the furan ring. acs.orgesf.edu

Abstraction from the Isopropyl Group: The tertiary hydrogen on the methine (-CH-) carbon of the isopropyl group is a likely site for abstraction. This is because tertiary C-H bonds are generally weaker than primary or vinylic C-H bonds, leading to a lower activation barrier for abstraction. Studies on isopropyl formate oxidation confirm that abstraction at this site is a major channel, leading to products like acetone. esf.edu

Abstraction from the Furan Ring: The furan ring has three C-H bonds (at positions 3, 4, and 5) that are susceptible to •OH attack. Theoretical studies on ethyl 2-furoate indicate that abstraction from the furan ring is a competitive pathway. researchgate.net The specific site of attack on the ring will depend on the relative stability of the resulting furan-based radical.

The competition between these channels determines the subsequent degradation chemistry and final products. Abstraction from the isopropyl group leads to the formation of a radical centered on the ester's alkyl chain, while abstraction from the furan ring generates a radical on the aromatic system.

Table 3: Potential Hydrogen Abstraction Sites on this compound by •OH Radical

| Abstraction Site | Resulting Radical | Comments |

| Isopropyl methine C-H | Furan-2-carbonyloxy-propan-2-yl radical | Expected to be a major pathway due to the weak tertiary C-H bond. esf.edu |

| Furan ring C3-H | Isopropyl 5-(•)-2-furoate | One of several possible ring abstraction sites. researchgate.net |

| Furan ring C4-H | Isopropyl 4-(•)-2-furoate | Another possible ring abstraction site. researchgate.net |

| Furan ring C5-H | Isopropyl 3-(•)-2-furoate | A third possible ring abstraction site. researchgate.net |

Reactions with Hydroxyl Radicals (OH)

Addition Reactions on the Furan Ring (e.g., C-2 and C-5 positions)

The furan ring in this compound is susceptible to addition reactions, particularly at the C-2 and C-5 positions, which are activated due to the oxygen heteroatom. Reactions with electrophiles and radicals are prominent examples of such additions.

The reaction of furan and its derivatives with hydroxyl (OH) radicals is of significant interest, especially in atmospheric chemistry and combustion processes. whiterose.ac.ukacs.org These reactions predominantly proceed via the addition of the OH radical to the furan ring, leading to the formation of chemically activated adducts. acs.org Computational studies on furan and its alkylated derivatives have shown that OH addition is the dominant pathway at lower temperatures. whiterose.ac.uk For furan itself, addition occurs at both the C-2 (α) and C-5 positions. whiterose.ac.ukaip.org The presence of substituents on the furan ring influences the regioselectivity of the addition. In the case of 2-methylfuran, OH addition occurs at both the C-2 and C-5 positions, while for 2,5-dimethylfuran, the addition is favored at the C-2 position. whiterose.ac.uk

The general mechanism for OH radical addition to the furan ring can be summarized as follows:

Initial Addition: The OH radical adds to either the C-2 or C-5 position of the furan ring, forming a radical adduct. acs.org

Intermediate Formation: This addition leads to the formation of a chemically activated intermediate. acs.org This intermediate can then undergo several reaction pathways.

Reaction Pathways: Subsequent reactions of the intermediate can involve ring-opening or reactions with other atmospheric species like O2, leading to the formation of various products, including unsaturated dicarbonyl compounds and furanone derivatives. acs.org

It's important to note that while addition reactions are favored, abstraction of a hydrogen atom from the furan ring can also occur, becoming more significant at higher temperatures (above 900 K). whiterose.ac.uk

Potential Energy Surface (PES) Construction for Radical Reactions

The potential energy surface (PES) is a theoretical concept used to model the energy of a chemical system as a function of the positions of its atoms. libretexts.org It provides a landscape of energy minima (reactants, products, intermediates) and saddle points (transition states), which helps in understanding reaction pathways and kinetics. libretexts.orgacs.org

For radical reactions involving furan derivatives, such as the reaction with OH radicals, constructing a PES is crucial for elucidating the complex reaction mechanisms. whiterose.ac.ukaip.org Computational methods, like density functional theory (DFT) and high-level wave function theories, are employed to calculate the energies of the stationary points on the PES. aip.orgnih.gov

A typical PES for the reaction of an OH radical with a furan derivative would map out the energy changes for the following processes:

Hydrogen Abstraction: The energy barrier for the removal of a hydrogen atom from the furan ring or a substituent. aip.org

Radical Addition: The energy profile for the addition of the OH radical to the C-2 and C-5 positions of the furan ring, including the formation of pre-reactive complexes and transition states. aip.org

Studies on the furan + OH reaction have utilized the M06-2X/aug-cc-pVTZ level of theory to describe the stationary points on the PES. aip.org These calculations reveal the relative energies of intermediates and transition states, indicating the most favorable reaction pathways. aip.orgresearchgate.net For instance, the addition of the OH radical to the α-carbon (C-2 or C-5) is often the most dominant pathway, leading to the formation of an adduct that can then undergo ring-opening or other subsequent reactions. aip.org

The construction of a PES also allows for the calculation of reaction rate constants and the study of their temperature and pressure dependence, providing valuable data for atmospheric and combustion models. whiterose.ac.ukaip.org

Pericyclic Reactions: Diels-Alder Chemistry

Furoic Acid and Ester Derivatives as Diene Components

Furan and its derivatives can act as dienes in Diels-Alder reactions, a type of pericyclic reaction that forms a six-membered ring. numberanalytics.com While electron-rich furans are generally considered good dienes, derivatives with electron-withdrawing substituents, such as furoic acids and their esters (including this compound), have traditionally been considered less reactive. biorizon.eu

However, recent research has demonstrated that 2-furoic acids and their ester derivatives can indeed participate as dienes in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. researchgate.net The reactivity of these "atypical" dienes can be significantly enhanced under certain conditions. For example, using water as a solvent has been shown to provide a substantial rate enhancement for the Diels-Alder coupling of 2-furoic acids and their derivatives. biorizon.euresearchgate.net

The general scheme for the Diels-Alder reaction of a 2-furoate ester involves the [4+2] cycloaddition of the furan ring (the diene) with a dienophile, leading to the formation of a 7-oxabicyclo[2.2.1]hept-2-ene derivative. nih.gov

The scope of this reaction has been expanded to include various furoic acid derivatives, demonstrating its potential for creating complex cyclic molecules from biomass-derived starting materials. biorizon.euresearchgate.net

Stereochemical Considerations in Diels-Alder Adduct Formation (Endo/Exo Selectivity)

The Diels-Alder reaction is known for its stereoselectivity, often leading to the formation of endo and exo isomers. numberanalytics.commdpi.com The "endo rule" generally predicts that the kinetically favored product is the endo isomer, which is formed through a transition state with favorable secondary orbital interactions. numberanalytics.commasterorganicchemistry.com However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance. masterorganicchemistry.commasterorganicchemistry.com

In the context of Diels-Alder reactions involving furan derivatives, the stereochemical outcome can be influenced by several factors, including the nature of the substituents on both the furan diene and the dienophile, the reaction temperature, and the solvent. researchgate.netresearchgate.net

For the Diels-Alder reaction between furan and maleic anhydride, it has been observed that the endo adduct is formed faster (kinetic control), but the exo adduct is the more stable product (thermodynamic control) and will predominate if the reaction is allowed to reach equilibrium, especially at higher temperatures where the retro-Diels-Alder reaction can occur. masterorganicchemistry.com

In the case of 2-furoic acid and its derivatives reacting with maleimides, a high stereoselectivity for the exo adduct is typically observed. This preference for the exo product suggests that under the reaction conditions employed, the reaction is under thermodynamic control, or that steric factors in the transition state leading to the exo product are more favorable. researchgate.net The assignment of endo and exo configurations is typically determined using spectroscopic techniques like NMR. researchgate.net

Catalytic Reaction Mechanisms

Mechanistic Insights into Oxidative Esterification Pathways

This compound can be synthesized through the oxidative esterification of furfural with isopropanol. This one-step process is considered a green and efficient alternative to traditional multi-step esterification methods. bohrium.com The reaction is typically catalyzed by various metal-based catalysts, and understanding the underlying mechanism is key to optimizing the process. bohrium.com

A general proposed mechanism for the oxidative esterification of an aldehyde (like furfural) to an ester involves the following key steps: ijeais.org

Hemiacetal Formation: The aldehyde reacts with the alcohol (isopropanol) to form a hemiacetal intermediate. This step is often catalyzed by the acidic or basic sites on the catalyst. ijeais.orgnih.gov

Oxidative Dehydrogenation: The hemiacetal is then oxidized to the final ester product. This step is facilitated by the catalyst and an oxidant (often molecular oxygen or a peroxide). ijeais.org

Different catalysts can operate through slightly different mechanistic pathways. For example:

Gold-based catalysts: Gold nanoparticles supported on various metal oxides have shown high activity and selectivity for the oxidative esterification of furfural. researchgate.netmdpi.comsemanticscholar.org The reaction is thought to proceed through the formation of a hemiacetal, which is then oxidized on the surface of the gold nanoparticles. The basic sites on the support material can also play a crucial role in promoting the reaction. semanticscholar.org

Vanadium-based catalysts: Vanadium-containing catalysts, such as VO(acac)2/TiO2 and polyoxometalates, are also effective for this transformation. The mechanism is believed to involve the oxidation of the aldehyde to a carboxylic acid intermediate, which then undergoes esterification.

Palladium-based catalysts: Palladium catalysts can facilitate the conversion of aldehydes to esters through a hydrogen transfer mechanism, where an external oxidant is not required. nih.gov

Nickel-based catalysts: Nickel catalysts have also been developed for the direct transformation of aldehydes to esters, proceeding via an oxidative addition of the aldehyde C-H bond to the nickel center. nih.gov

The table below summarizes some of the catalyst systems used for the oxidative esterification of aldehydes and the proposed key mechanistic features.

| Catalyst System | Proposed Mechanistic Features |

| Au/Metal Oxides | Hemiacetal formation followed by oxidation on Au nanoparticles. Basic sites on the support play a key role. ijeais.orgresearchgate.netsemanticscholar.org |

| Fe(ox)Fe-CuOx | Aldehyde and alcohol form a hemiacetal, which is then oxidized by a Cu(II)-peroxide complex. ijeais.org |

| Ti Superoxide | Formation of a Ti peroxo species which then reacts with the alcohol. ijeais.org |

| Pd(OAc)2/XPhos | Hydrogen transfer protocol; hemiacetal formation followed by β-hydride elimination. nih.gov |

| Ni/IPr | Oxidative addition into the aldehyde C-H bond. nih.gov |

| Co-NOPC | Strong interaction between cobalt and pyridine nitrogen facilitates oxygen activation for the oxidation step. |

Understanding Catalyst-Substrate Interactions in Furoate Transformations

The interaction between a catalyst and a substrate is fundamental to any catalytic transformation, dictating both the rate and the selectivity of the reaction. In the context of this compound, these interactions involve the furan ring, the ester group, or both. The nature of the catalyst, whether it is a metal surface, an acid, a base, or an enzyme, determines how it will bind to and activate the this compound molecule for a specific transformation. Understanding these interactions at a molecular level is crucial for the rational design of more efficient and selective catalysts.

Catalytic Hydrogenation

The catalytic hydrogenation of furan derivatives like this compound can target either the furan ring or the carbonyl group of the ester. The selectivity of this process is highly dependent on the catalyst and reaction conditions. The generally accepted mechanism for the hydrogenation of a C=C double bond, which is present in the furan ring, occurs on the surface of a metal catalyst.

The process begins with the adsorption of both hydrogen gas and the this compound molecule onto the catalyst surface. pressbooks.publibretexts.orglibretexts.org Common catalysts for this reaction are group 10 metals such as palladium, platinum, and nickel. pressbooks.pub The metal surface weakens the H-H bond in the hydrogen molecule, facilitating its cleavage and the formation of metal-hydride bonds. pressbooks.publibretexts.org The furan ring of the this compound also adsorbs onto the metal surface. Subsequently, the hydrogen atoms are transferred from the metal surface to the carbons of the double bonds in the furan ring. libretexts.orglibretexts.org This typically occurs in a stepwise manner, leading to a partially or fully saturated ring. The addition of hydrogen atoms usually happens on the same side of the furan ring, a process known as syn addition, because the substrate is bound to the flat catalyst surface. pressbooks.pub

The interaction between the catalyst and the substrate can be influenced by steric hindrance from the isopropyl group of the ester, which may affect the orientation of the molecule on the catalyst surface and, consequently, the regioselectivity of the hydrogenation.

Transesterification

Transesterification is a reaction where the isopropyl group of this compound is exchanged with another alcohol. This reaction can be catalyzed by either acids or bases. scielo.br

In acid-catalyzed transesterification , the first step is the protonation of the carbonyl oxygen of the ester group by the acid catalyst. scielo.br This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an incoming alcohol molecule. This attack forms a tetrahedral intermediate. scielo.br Subsequent proton transfer and elimination of isopropanol lead to the formation of the new ester and regeneration of the acid catalyst. scielo.br The reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to drive the reaction towards the desired product. scielo.br

In base-catalyzed transesterification , a strong base, typically an alkoxide corresponding to the incoming alcohol, acts as the nucleophile. The alkoxide directly attacks the electrophilic carbonyl carbon of the this compound. This also leads to a tetrahedral intermediate, which then collapses, eliminating the isopropyl alkoxide and forming the new ester.

The bulky isopropyl group can influence the rate of transesterification due to steric hindrance, potentially making the reaction slower compared to methyl or ethyl furoates. This steric effect is particularly relevant in base-catalyzed reactions where the nucleophilic attack is sensitive to the steric environment around the carbonyl group. scielo.org.ar

Friedel-Crafts and Other Electrophilic Substitutions

The furan ring in this compound is an electron-rich aromatic system and can undergo electrophilic substitution reactions, such as Friedel-Crafts alkylation. In a study on the isopropylation of methyl 2-furoate using isopropyl chloride and an aluminum chloride catalyst, substitution occurred at the 4- and 5-positions of the furan ring. cdnsciencepub.com A similar reactivity pattern would be expected for this compound.

The mechanism involves the formation of an isopropyl carbocation from isopropyl chloride and the Lewis acid catalyst (aluminum chloride). This carbocation then acts as the electrophile and attacks the electron-rich furan ring. The ester group is a deactivating group, which directs the incoming electrophile to the 5-position, and to a lesser extent, the 3-position. However, in furan, substitution at the 5-position is generally favored. The observed formation of the 4-isopropyl product suggests a more complex interplay of electronic and steric effects. cdnsciencepub.com It was also noted that the initially formed 4-isopropyl product could rearrange to the more stable 5-isopropyl product under the reaction conditions. cdnsciencepub.com

The interaction between the Lewis acid catalyst and the substrate likely involves coordination with the oxygen atoms of both the furan ring and the carbonyl group of the ester, which influences the electron density of the ring and the regioselectivity of the substitution.

Synthesis and Characterization of Advanced Furoate Derivatives and Furanic Building Blocks

Structural Diversification of Furoate Esters and Amides

Furoic acids, particularly 2-furoic acid, are stable platform molecules derived from renewable resources like furfural. nih.gov Their structure allows for extensive diversification, primarily through modification of the carboxylic acid group into various esters and amides, and through substitution on the furan ring itself.

The synthesis of furoate esters, such as isopropyl 2-furoate, is a primary example of this diversification. lehigh.eduthegoodscentscompany.com A more complex diversification involves electrophilic substitution on the furan ring. The Friedel-Crafts reaction, for instance, can be used to introduce alkyl groups at the 5-position of the furan ring. Methyl 2-furoate can be reacted with alkyl halides in the presence of a Lewis acid to yield 5-alkyl-2-furoate derivatives. oup.com This approach allows for the tuning of the molecule's steric and electronic properties.

The conversion of the carboxyl group to an amide represents another key diversification route, leading to furoate amides with a range of potential applications. This transformation broadens the chemical space accessible from the furanic platform.

Table 1: Examples of Structural Diversification of Furoate Esters

| Derivative Name | Starting Material | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| Methyl 5-isopropyl-2-furoate | Methyl 2-furoate | Friedel-Crafts Alkylation | Isopropyl halide, Lewis acid | oup.com |

| Methyl 5-tert-butyl-2-furoate | Methyl 2-furoate | Friedel-Crafts Alkylation | tert-Butyl halide, Lewis acid | oup.com |

| Methyl 5-benzyl-2-furoate | Methyl 2-furoate | Friedel-Crafts Alkylation | Benzyl chloride, ZnCl₂ | oup.com |

| 5-Alkyl-2,5-dihydro-2-furoates | 5-Alkyl-2-furoic acids | Birch Reduction & Esterification | Na/NH₃, Methanol | oup.com |

Fluorinated and Fluoroalkylated Furanic Scaffolds

The introduction of fluorine or fluoroalkyl groups into the furan ring can significantly alter the molecule's properties, enhancing stability and modifying its biological activity. nih.govmdpi.com The presence of electron-withdrawing fluorine-containing substituents at the C2 or C5 positions can markedly improve the furan ring's stability, particularly under acidic conditions. nih.govmdpi.com However, the functionalization of furanic building blocks with fluorine remains a challenging area of research. nih.govmdpi.com

Methodologies for Introduction of Fluorine and Fluoroalkyl Moieties

Several strategies have been developed to synthesize fluorinated furanic compounds. Due to the electron-rich nature of the furan ring, direct functionalization predominantly occurs via electrophilic or radical substitution, typically at the C5 position where carbocation and radical intermediates are most stabilized. nih.govmdpi.com

Methodologies include:

Electrophilic Fluorination : This involves using electrophilic fluorinating agents like Selectfluor® to introduce a fluorine atom directly onto the furan ring. nih.govmdpi.com

Radical Fluoroalkylation : This method allows for the direct introduction of fluoroalkyl groups (e.g., CF₃) without needing pre-functionalized substrates. nih.govmdpi.com It is considered a more efficient route and can be initiated by visible-light photocatalysis, transition metal catalysis, or electrolysis. nih.govmdpi.com

Nucleophilic Fluorination : This approach is less common for the furan ring itself due to its electron-rich character. nih.govmdpi.com However, it can be effective on electron-poor furan substrates, for example, through nucleophilic fluorodenitration. nih.govmdpi.com

Cyclization of Fluorinated Precursors : An alternative to direct fluorination is the construction of the furan ring from acyclic fluorinated building blocks. nih.govmdpi.com This can involve multi-step procedures but often provides high selectivity. nih.govmdpi.com

Table 2: Methodologies for Fluorinating Furanic Scaffolds

| Methodology | Description | Typical Reagents/Conditions | Target Position | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | Direct introduction of F using an F⁺ source. | Selectfluor® | C5 | nih.govmdpi.com |

| Radical Fluoroalkylation | Introduction of RF groups via radical intermediates. | RF-I, Togni reagents; Photocatalysis | C5 | nih.govmdpi.com |

| Nucleophilic Fluorodenitration | Substitution of a nitro group with F⁻ on electron-poor furans. | Fluoride salts (e.g., KF) | Varies | nih.govmdpi.com |

| Metalation-Fluorination | Deprotonation followed by quenching with an electrophilic F source. | Organolithium reagents, N-F reagents | α or β | nih.govmdpi.com |

Mechanistic Aspects of Electrophilic, Nucleophilic, and Radical Fluorination

The mechanisms governing the fluorination of furans are distinct and depend on the chosen methodology.

Electrophilic Fluorination : The precise mechanism remains a subject of debate, with possibilities including a direct Sₙ2-type attack of the nucleophilic furan ring on the electrophilic fluorine source or a single-electron transfer (SET) pathway. wikipedia.org The reaction is driven by the interaction of the electron-rich furan π-system with a reagent containing a highly polarized N-F bond. wikipedia.org

Nucleophilic Fluorination : This mechanism typically involves the attack of a fluoride ion (F⁻) on an electron-deficient carbon atom of the furan ring, leading to the displacement of a leaving group. alfa-chemistry.com For this to be effective on furans, the ring must be substituted with strong electron-withdrawing groups to facilitate the nucleophilic attack. nih.govmdpi.com

Radical Fluorination : This process generally proceeds through a three-stage chain mechanism. nih.govmdpi.com

Initiation : A fluoroalkyl radical (•R₣) is generated from a precursor, often through a single electron transfer (SET) process induced by light or a catalyst.

Propagation : The highly electrophilic •R₣ radical adds to the electron-rich furan ring, typically at the C5 position, to form a stabilized radical intermediate.

Termination/Rearomatization : The radical intermediate is oxidized in a second SET step to a cation, which then loses a proton to regenerate the aromatic furan ring, now functionalized with the fluoroalkyl group. nih.gov

Bifunctionalized Furanic Monomers for Polymer Applications

Furan-based compounds are increasingly recognized as key bio-based platform chemicals for the synthesis of monomers for polymer production. acs.org These monomers can serve as sustainable alternatives to petroleum-derived chemicals like terephthalic acid and bisphenol A. tandfonline.commdpi.comtandfonline.com The development of bifunctionalized furanic monomers is crucial for their use in step-growth polymerization. acs.org

Synthesis of Bis-Furoate Analogues (e.g., 5,5'-isopropylidene-bis(ethyl 2-furoate))

A prominent example of a bifunctionalized furanic monomer is 5,5'-isopropylidene-bis(ethyl 2-furoate), a structural analogue of bisphenol A. tandfonline.comtandfonline.com This monomer has attracted significant interest due to its straightforward and cost-effective synthesis. tandfonline.commdpi.com It is prepared through the acid-catalyzed condensation of two equivalents of ethyl 2-furoate with one equivalent of acetone. mdpi.com The reaction proceeds at a moderate temperature, and the resulting monomer can be isolated as fine crystals after purification. mdpi.com

Table 3: Synthesis of 5,5'-Isopropylidene-bis(ethyl 2-furoate)

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Reference |

|---|---|---|---|---|---|

| Ethyl 2-furoate | Acetone | Acidic (e.g., H₂SO₄) | 60 °C | 8 hours | mdpi.com |

Exploration of Polycondensation Reactions for Bio-based Polymers

Bifunctional monomers like 5,5'-isopropylidene-bis(ethyl 2-furoate) are ideal candidates for creating bio-based polyesters through polycondensation reactions. mdpi.comresearchgate.net Melt polycondensation is a common technique where the monomer is reacted with a diol at high temperatures in the presence of a catalyst, such as titanium(IV) butoxide (TBT). tandfonline.commdpi.com

For example, the polycondensation of 5,5'-isopropylidene-bis(ethyl 2-furoate) with a long-chain aliphatic diol like 1,12-dodecanediol (DD) yields the polyester poly(1,12-dodecylene 5,5′-isopropylidene-bis(ethyl 2-furoate)) (PDDbF). mdpi.com This novel polyester is noted for its extreme flexibility, with an elongation at break significantly higher than that of polyesters derived from 2,5-furandicarboxylic acid (FDCA), highlighting the unique properties imparted by the bisfuranic structure. mdpi.com The versatility of this monomer is further demonstrated by its use in creating copolyesters with other diacids or diols to tune the final properties of the polymer, such as thermal stability and degradability. tandfonline.comtandfonline.com

Table 4: Example of Polycondensation for a Bio-based Polymer

| Monomer 1 | Monomer 2 (Diol) | Catalyst | Process | Resulting Polymer | Key Property | Reference |

|---|---|---|---|---|---|---|

| 5,5'-isopropylidene-bis(ethyl 2-furoate) | 1,12-dodecanediol (DD) | Titanium(IV) butoxide (TBT) | Melt Polycondensation | PDDbF | High Flexibility (Elongation at break ~732%) | mdpi.com |

| 5,5'-isopropylidene-bis(ethyl 2-furoate) | Ethan-1,2-diol (ED) | Titanium(IV) butoxide (TBT) | Melt Polycondensation | PEF-based copolyester | High Thermal Stability | tandfonline.comtandfonline.com |

Hydrogenation Products of Furanic Esters (e.g., 2,5-dihydro-2-furoates)

The selective hydrogenation of the furan ring in furanic esters is a critical transformation for producing valuable and versatile building blocks, such as 2,5-dihydro-2-furoates. These partially saturated heterocycles serve as important intermediates in the synthesis of natural products and other complex molecules. While various reduction methods exist, achieving selective partial hydrogenation of the furan ring without affecting the ester group or leading to complete saturation (to the tetrahydrofuran derivative) or ring opening presents a significant challenge.

Research has demonstrated that the controlled Birch reduction of 2-furoic acids, followed by esterification, is an effective strategy for synthesizing 5-alkyl-2,5-dihydro-2-furoates. oup.com This method offers good yields and produces a mixture of cis- and trans-diastereoisomers. The reduction is typically performed using an alkali metal like sodium in liquid ammonia, with an alcohol serving as the proton source. oup.comnumberanalytics.com The resulting 2,5-dihydro-2-furoic acid is then esterified to yield the desired ester.

In a key study, various 5-substituted-2-furoic acids were subjected to Birch reduction conditions (sodium in liquid ammonia and methanol) and subsequently esterified with acidic methanol. oup.com This procedure successfully yielded the corresponding methyl 5-alkyl-2,5-dihydro-2-furoates. oup.com The reaction outcomes for several derivatives are detailed below.

Interactive Table 1: Birch Reduction of 5-Substituted-2-Furoic Acids and Subsequent Esterification Data sourced from a study on the synthesis of 5-substituted-2,5-dihydro-2-furoic acids. oup.com

| Entry | 5-Substituent (R) | Product (Methyl 5-R-2,5-dihydro-2-furoate) | Yield (%) | Boiling Point (°C/mmHg) |

| 1 | Methyl | Methyl 5-methyl-2,5-dihydro-2-furoate | 65 | 74-75 / 15 |

| 2 | Ethyl | Methyl 5-ethyl-2,5-dihydro-2-furoate | 75 | 88-89 / 13 |

| 3 | n-Propyl | Methyl 5-propyl-2,5-dihydro-2-furoate | 70 | 80-82 / 13 |

| 4 | Isopropyl | Methyl 5-isopropyl-2,5-dihydro-2-furoate | 68 | 90-91 / 15 |

| 5 | tert-Butyl | Methyl 5-tert-butyl-2,5-dihydro-2-furoate | 65 | 92-93 / 15 |

The characterization of these hydrogenation products reveals distinct spectroscopic features. The infrared (IR) spectra of the dihydrofuroates show two characteristic absorption maxima for the ester carbonyl group, typically appearing near 1768 cm⁻¹ and 1743 cm⁻¹. oup.com Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for identifying the cis- and trans-diastereoisomers and confirming the 2,5-dihydro structure. For instance, the ¹H NMR spectra exhibit notable long-range coupling constants between the protons at the C2 and C5 positions. oup.com

Interactive Table 2: Spectroscopic Data for Selected Methyl 5-Alkyl-2,5-dihydro-2-furoates Spectroscopic data obtained from the characterization of synthesized dihydrofuroates. oup.com

| Product | Mass Spectrometry (m/z) | ¹H NMR (δ, ppm) |

| Methyl 5-methyl-2,5-dihydro-2-furoate | 142 (M⁺), 83 (M⁺-COOCH₃) | 1.28 & 1.32 (3H, d, CH₃), 3.68 (3H, s, COOCH₃), 5.16 (2H, m, 2-H & 5-H), 5.90 (2H, m, 3-H & 4-H) |

| Methyl 5-isopropyl-2,5-dihydro-2-furoate | 170 (M⁺), 111 (M⁺-COOCH₃) | 0.90 (6H, m, isopropyl CH₃), 1.74 (1H, septet, isopropyl CH), 3.63 (3H, s, COOCH₃), 4.60 & 4.84 (1H total, m & s, 5-H), 5.16 (1H, m, 2-H), 5.88 (2H, s, 3-H & 4-H) |

| Methyl 5-tert-butyl-2,5-dihydro-2-furoate | 184 (M⁺), 125 (M⁺-COOCH₃) | 0.84 & 0.86 (9H, s, 3xCH₃), 3.65 (3H, s, COOCH₃), 4.54 & 4.72 (1H total, d, 5-H), 5.22 (1H, m, 2-H), 5.92 (2H, s, 3-H & 4-H) |

Alternative approaches, such as Brønsted acid-catalyzed reduction using silanes, have also been explored for the partial reduction of furans. nih.gov By controlling the acid strength, these methods can selectively produce 2,5-dihydrofurans over fully saturated tetrahydrofurans. nih.gov In contrast, conventional catalytic hydrogenation using heterogeneous catalysts (e.g., Palladium, Nickel) often favors the complete hydrogenation of the furan ring to the tetrahydrofuran derivative, particularly under high hydrogen pressure, making the selective synthesis of 2,5-dihydro-2-furoates more challenging via this route. mdpi.comacs.org

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Compositional Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Furoate Research

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including furoate esters. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of protons and carbons within the molecule.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For isopropyl 2-furoate, the spectrum reveals distinct signals for the protons on the furan ring and the isopropyl group. The chemical shifts (δ) are influenced by the electron density around the protons, and the spin-spin coupling provides information about adjacent protons.

The expected ¹H NMR signals for this compound are as follows:

A doublet for the six equivalent methyl (CH₃) protons of the isopropyl group.

A septet for the single methine (CH) proton of the isopropyl group, split by the six adjacent methyl protons.

Three distinct signals for the protons on the furan ring (H-3, H-4, and H-5), each showing characteristic splitting patterns due to coupling with neighboring ring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-3 | ~7.22 | dd | J(3,4) = 3.5, J(3,5) = 0.8 |

| H-4 | ~6.53 | dd | J(4,3) = 3.5, J(4,5) = 1.8 |

| H-5 | ~7.65 | dd | J(5,3) = 0.8, J(5,4) = 1.8 |

| CH (isopropyl) | ~5.15 | septet | J = 6.3 |

| CH₃ (isopropyl) | ~1.35 | d | J = 6.3 |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org In the ¹³C NMR spectrum of this compound, each unique carbon atom produces a distinct signal.

The spectrum will show signals for:

The carbonyl carbon (C=O) of the ester group, typically found significantly downfield.

The four carbon atoms of the furan ring.

The methine (CH) carbon of the isopropyl group.

The two equivalent methyl (CH₃) carbons of the isopropyl group. libretexts.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O | ~158.5 |

| C2 | ~144.7 |

| C5 | ~146.8 |

| C3 | ~111.9 |

| C4 | ~118.9 |

| CH (isopropyl) | ~68.5 |

| CH₃ (isopropyl) | ~21.8 |

Note: Chemical shifts are approximate and can be influenced by the experimental conditions.

For unambiguous assignment of complex molecular structures, two-dimensional (2D) NMR techniques are employed. pressbooks.pub

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other. emerypharma.com In this compound, COSY would show cross-peaks between H-3 and H-4, H-4 and H-5, and between the methine and methyl protons of the isopropyl group, confirming their connectivity. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. pressbooks.pubemerypharma.com For this compound, an HSQC spectrum would show a correlation between the H-3 signal and the C3 signal, the H-4 signal and the C4 signal, and so on. This allows for the definitive assignment of each carbon atom based on the known proton assignments. emerypharma.com The HSQC technique is often preferred due to its higher sensitivity and resolution. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a vital tool for determining molecular weights and deducing molecular structures from fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu In this technique, a sample mixture is first vaporized and separated into its individual components in the GC column. etamu.edu As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu

The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (if stable enough to be detected) and a series of fragment ions. The fragmentation pattern of this compound under electron ionization (EI) would likely show characteristic losses, such as the loss of the isopropyl group, the isopropoxy group, or carbon monoxide from the furan ring, aiding in its identification within a mixture. The fragmentation of the furan ring itself can also provide structural information. imreblank.ch

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. libretexts.orgnih.gov In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. nih.gov

For this compound, ESI-MS would typically produce a protonated molecule, [M+H]⁺, or adducts with other cations like sodium, [M+Na]⁺. uni.lu The high accuracy of modern mass spectrometers allows for the determination of the molecular weight with enough precision to help confirm the molecular formula. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular masses of compounds. measurlabs.com This high accuracy is crucial for identifying molecular structures, from small organic molecules to large macromolecules. measurlabs.com Unlike conventional mass spectrometry that measures nominal masses (integer masses), HRMS can measure mass-to-charge ratios (m/z) to several decimal places, providing the 'exact mass'. This capability allows for the differentiation of molecules with different chemical formulas but the same nominal mass.

For this compound (C₈H₁₀O₃), the theoretical exact mass can be calculated using the masses of its constituent isotopes. This precise measurement helps in confirming the elemental composition of the molecule. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve high resolving power, which is the ability to distinguish between two peaks of similar masses. filab.fr A mass spectrometer is generally considered high-resolution if its resolving power is greater than 10,000. filab.fr Modern instruments like Orbitrap mass spectrometers can reach resolutions of up to 600,000, enabling highly accurate mass measurements. filab.frresearchgate.net This level of precision is instrumental in distinguishing this compound from other isomeric compounds or impurities that might be present in a sample, although it cannot differentiate between isomers with the same exact mass. measurlabs.com

The high sensitivity and resolution of HRMS, particularly when coupled with gas chromatography (GC-Orbitrap-MS), have proven advantageous for both qualitative and quantitative analysis of volatile compounds. nih.gov While traditional quadrupole mass spectrometers may struggle to detect trace analytes due to lower resolution and sensitivity, GC-Orbitrap-MS can achieve resolutions of 60,000 (at m/z 219) and mass accuracy within 1 ppm, providing greater depth and breadth in analysis. nih.gov

Table 1: Theoretical Exact Mass of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Theoretical Exact Mass (monoisotopic) | 154.06299 u |

This table presents the theoretical monoisotopic mass of this compound, a critical parameter for its identification using High-Resolution Mass Spectrometry.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by measuring how molecular bonds vibrate upon interaction with light. edinst.com

IR and Raman spectroscopy are complementary techniques that provide detailed information about molecular structure. photothermal.com IR spectroscopy measures the absorption of infrared light when a bond's vibration causes a change in its dipole moment, making it particularly sensitive to polar bonds. photothermal.com In contrast, Raman spectroscopy measures the inelastic scattering of light resulting from molecular vibrations that alter the molecule's polarizability, making it more sensitive to non-polar bonds. photothermal.com

For this compound, these techniques are crucial for identifying its key functional groups: the ester carbonyl (C=O) and the furan ring. The C=O stretching vibration in esters typically appears as a strong absorption band in the IR spectrum. The furan ring has characteristic C-H, C=C, and C-O-C stretching and bending vibrations. The specific frequencies of these vibrations can provide information about the molecular environment and any interactions within the crystal lattice. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester Carbonyl (C=O) | Stretch | 1760-1690 libretexts.org |

| Furan Ring C=C | Stretch | 1680-1640 libretexts.org |

| Furan Ring C-O-C | Stretch | 1320-1210 libretexts.org |

| Alkyl C-H | Stretch | 3000-2850 libretexts.org |

This table outlines the expected vibrational frequencies for the primary functional groups in this compound, which are identifiable using IR and Raman spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy, also known as electronic spectroscopy, utilizes ultraviolet and visible light to induce electronic transitions within a molecule, promoting electrons from a ground state to a higher energy excited state. mvpsvktcollege.ac.in This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. In this compound, the conjugated system of the furan ring and the carbonyl group constitutes a chromophore.

The absorption of UV radiation by this compound leads to the promotion of electrons from bonding (π) and non-bonding (n) molecular orbitals to anti-bonding (π) orbitals. The two primary transitions observed are the n → π and π → π* transitions. libretexts.org The π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital, is typically of higher energy and results in a strong absorption band. mvpsvktcollege.ac.in The n → π* transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* anti-bonding orbital and is generally of lower energy and intensity. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum that help in the characterization of the compound. libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Furan ring conjugated with C=O | 200-400 libretexts.org |

| n → π | Carbonyl group (C=O) | 200-400 libretexts.org |

This table summarizes the electronic transitions for this compound that are detectable by UV-Vis spectroscopy.

Chromatographic Separations for Furoate Analysis

Chromatography is a fundamental technique used to separate, identify, and quantify components in a mixture. shimadzu.com For the analysis of furoate esters like this compound, both gas and liquid chromatography are employed.

Gas chromatography (GC) is an analytical method used to separate and analyze volatile compounds that can be vaporized without decomposing. sigmaaldrich.com In GC, a sample is injected into the instrument where an inert mobile phase gas carries it through a column containing a stationary phase. sigmaaldrich.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. GC is well-suited for the analysis of volatile esters like this compound. unisri.ac.id A common detector used in conjunction with GC is the Flame Ionization Detector (FID). fda.gov For more detailed structural information, GC is often coupled with a mass spectrometer (GC-MS). sigmaaldrich.com

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced technique that provides significantly enhanced separation power compared to conventional one-dimensional GC. chemistry-matters.comgcms.cz In GC×GC, the effluent from a primary GC column is continuously transferred to a second, shorter column with a different stationary phase via a modulator. aocs.org This results in a two-dimensional separation, which is particularly useful for resolving complex mixtures and identifying trace components that might be co-eluted in a 1D-GC analysis. gcms.czresearchgate.net The increased peak capacity and structured chromatograms generated by GC×GC make it a powerful tool for the detailed analysis of complex samples containing various furoate esters and other volatile compounds. aocs.orguwaterloo.ca

Liquid chromatography (LC) is a technique used to separate components in a liquid solution. elgalabwater.com High-Performance Liquid Chromatography (HPLC) is a form of LC that uses high pressure to force the mobile phase through a column packed with a stationary phase, leading to high-resolution separations. wikipedia.org HPLC is a versatile and sensitive technique applicable to a wide range of compounds, including those that are non-volatile or thermally unstable, making it a valuable tool in many analytical fields. elgalabwater.comopenaccessjournals.com

For the analysis of furoate esters, HPLC can be used to separate this compound from non-volatile impurities or related compounds in a sample mixture. openaccessjournals.com The separation mechanism in HPLC depends on the choice of the stationary and mobile phases. researchgate.net Common modes include normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC). wikipedia.org The choice of detector, such as a UV-Vis detector, is crucial for the detection and quantification of the separated components. wikipedia.org

Gas Chromatography (GC and Comprehensive Two-Dimensional GC (GC × GC)) for Volatile Analysis

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis in Mixtures

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique widely employed for the quantitative analysis of chemical components in various mixtures. mdpi.com The NIR region of the electromagnetic spectrum, spanning from approximately 780 to 2500 nm (12800 to 4000 cm⁻¹), contains information on the overtones and combination bands of fundamental molecular vibrations. aocs.org These bands are primarily associated with hydrogen-containing functional groups such as C-H, O-H, and N-H. mdpi.commdpi.com Consequently, NIR spectroscopy is exceptionally well-suited for the analysis of organic compounds like this compound. Its key advantages include minimal to no sample preparation, rapid analysis time (often under a minute), and the ability to perform measurements in-line for process monitoring. acs.org

Due to the broad and overlapping nature of NIR absorption bands, extracting quantitative information requires the use of multivariate calibration techniques, also known as chemometrics. aocs.org Methods such as Partial Least Squares (PLS) regression and Principal Component Regression (PCR) are commonly used to build robust calibration models that correlate the NIR spectral data with the concentration of the analyte of interest, as determined by a primary reference method (e.g., chromatography). mdpi.comaocs.orgmdpi.com

While specific research focusing exclusively on the NIR analysis of this compound is not widely documented in publicly available literature, the technique's applicability is strongly supported by extensive studies on chemically related structures, namely furan derivatives and various esters.

Research Findings on Analogous Furanic Compounds

The furan ring is a core structural component of this compound. Research has demonstrated the successful application of NIR spectroscopy for the quantitative determination of other furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), in complex matrices like biomass hydrolysates. acs.orgresearchgate.net In one such study, NIR spectroscopy combined with PLS regression was used to create models for predicting the concentrations of these compounds. The models were developed using specific wavenumber ranges to optimize performance and minimize interference. acs.org The results indicate a high degree of accuracy and a significant reduction in analysis time compared to traditional chromatographic methods. acs.orgresearchgate.net

The performance of these PLS models underscores the potential for developing a similar method for this compound. The key statistical parameters from this research are detailed in the table below.

| Analyte | Wavenumber Range (cm⁻¹) | R² (Calibration) | RMSEC (g/L) | R² (Validation) | RMSEP (g/L) | Reference |

|---|---|---|---|---|---|---|

| Furfural | 9000–8000 & 7000–5000 | 0.98 | 0.14 | 0.96 | 0.28 | acs.org |

| HMF | 9000–8000 & 7000–5000 | 0.99 | 0.11 | 0.95 | 0.42 | acs.org |

| Acetic Acid | 9000–8000 & 7000–5000 | 0.98 | 0.21 | 0.95 | 0.38 | acs.org |

Table 1. Performance of NIR-based PLS regression models for the quantification of furanic compounds and acetic acid in biomass hydrolysates. R² represents the coefficient of determination, RMSEC is the Root-Mean-Square Error of Calibration, and RMSEP is the Root-Mean-Square Error of Prediction. acs.org

Research Findings on Analogous Ester and Isopropyl Compounds

The ester and isopropyl functional groups of this compound also produce distinct signals in the NIR spectrum. NIR spectroscopy has been successfully applied to quantify various esters and alcohols in complex mixtures. For instance, methods have been developed for determining the composition of ethanol/isopropanol mixtures and for quantifying isopropyl alcohol (IPA) in hand sanitizer formulations. medipol.edu.trmetrohm.com

In a study on hand sanitizers, a PLS regression model was developed to predict the concentration of IPA. medipol.edu.tr The model demonstrated excellent linearity and low prediction errors, confirming the suitability of NIR for quantifying compounds with an isopropyl group. The high correlation between the NIR-predicted values and the actual values prepared for the calibration and validation sets highlights the method's accuracy.

| Model | Analyte | Concentration Range (% v/v) | R² (Calibration) | SEC | R² (Validation) | SEP | Reference |

|---|---|---|---|---|---|---|---|

| PLS | Isopropyl Alcohol | 10–90 | 0.994 | 2.162 | 0.993 | 2.163 | medipol.edu.tr |

Table 2. Performance of a PLS model for the quantification of Isopropyl Alcohol in a sanitizer base. R² is the coefficient of determination, SEC is the Standard Error of Calibration, and SEP is the Standard Error of Prediction. medipol.edu.tr

Furthermore, NIR spectroscopy is routinely used in the oils and fats industry to determine properties related to ester linkages, such as the saponification number and free fatty acid content. spectroscopyonline.com It has also been applied to the qualitative analysis of terpenoid esters. aip.org These applications confirm that the ester functional group provides a reliable signal for quantitative NIR analysis.

Based on the successful quantitative analysis of both furanic compounds and molecules containing isopropyl and ester functionalities, it can be concluded that NIR spectroscopy, in conjunction with chemometric modeling, presents a powerful and efficient methodology for the quantitative analysis of this compound in mixtures.

Computational Chemistry and Theoretical Modeling of Isopropyl 2-furoate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the molecular properties of isopropyl 2-furoate. These methods provide a detailed picture of the electron distribution and energy of the molecule, which dictates its geometry and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules like this compound. arxiv.orgstorion.ru Geometry optimization using DFT methods, such as the B3LYP hybrid functional, is a crucial first step in theoretical studies. semanticscholar.org This process finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. storion.ru For instance, in studies of similar esters, the B3LYP functional combined with a basis set like CBSB7 has been effectively used for geometry optimization and frequency calculations. semanticscholar.orgacs.org The choice of the exchange-correlation functional and basis set is critical for obtaining reliable results. arxiv.org For example, comparisons between functionals like B3LYP and M06-2X have been made to determine the most accurate method for furan-containing molecules.

The optimized geometry provides key structural parameters such as bond lengths and angles. These parameters are essential for understanding the molecule's physical and chemical properties. Once the geometry is optimized, DFT calculations can provide the electronic energy of the molecule. This information is vital for determining the stability of different conformations and for calculating the energy barriers of chemical reactions. pythoninchemistry.orgnumberanalytics.com

| Computational Task | DFT Functional | Basis Set | Application |

| Geometry Optimization | B3LYP | CBSB7 | Determining stable molecular structure |

| Frequency Calculation | B3LYP | CBSB7 | Characterizing stationary points (minima, transition states) |

| Energy Calculation | B3LYP, M06-2X | 6-311+G*, cc-PVTZ | Evaluating molecular stability and reaction energetics |

For situations requiring higher accuracy, ab initio methods are employed. wavefun.com Among these, the Coupled Cluster method with single and double excitations and a perturbative treatment of triple excitations, denoted as CCSD(T), is often considered the "gold standard" in computational chemistry for its ability to produce highly accurate energies. olemiss.eduosti.gov However, CCSD(T) calculations are computationally very demanding and are typically used for smaller systems or to benchmark the results of less expensive methods like DFT. arxiv.orgosti.gov

In the study of related esters, high-level ab initio calculations, such as the composite CBS-QB3 method, which is based on B3LYP geometry, have been used to obtain accurate energies for all species involved in a reaction. semanticscholar.orgacs.org For even greater accuracy, single-point energy calculations using CCSD(T) with a large basis set (e.g., cc-pVTZ) can be performed on geometries optimized at a lower level of theory (e.g., B3LYP/aug-cc-pVTZ). acs.orgnih.gov This dual-level approach provides a good compromise between accuracy and computational cost. researchgate.net For example, the barrier height for a reaction pathway in a similar ester was calculated to be 48.4 kcal/mol at the CBS-QB3 level and 48.2 kcal/mol at the CCSD(T)/cc-pVTZ//B3LYP/aug-cc-pVTZ level, showing excellent agreement between the two methods. acs.orgnih.gov

| Method | Key Feature | Typical Application |

| CCSD(T) | High accuracy "gold standard" | Benchmarking, calculating highly accurate reaction energies |

| CBS-QB3 | Composite method for accurate energies | Calculating potential energy surfaces |

| Dual-Level (e.g., CCSD(T)//B3LYP) | Balances accuracy and computational cost | High-accuracy energy calculations on optimized geometries |

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Potential Energy Surface (PES) Construction and Analysis for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its atomic coordinates. numberanalytics.comwavefun.com By mapping out the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths connecting them, known as reaction coordinates. pythoninchemistry.orgnumberanalytics.com

For a molecule like this compound, constructing the PES is crucial for understanding its thermal decomposition and other reactions. nih.govresearchgate.net The process begins with identifying all possible reaction pathways, including unimolecular decompositions and reactions with other species. Quantum chemical calculations, often using DFT for an initial survey and then refined with higher-level methods like CCSD(T), are performed to determine the energies of reactants, products, intermediates, and transition states. nih.gov

For instance, in the thermal pyrolysis of a similar ester, the PES constructed at the CBS-QB3 level revealed that the dominant decomposition pathway at lower temperatures is a concerted mechanism proceeding through a six-centered transition state. acs.orgnih.gov This pathway leads to the elimination of propene and the formation of 2-furoic acid. researchgate.net At higher temperatures, homolytic bond cleavage becomes more significant. acs.orgnih.gov The analysis of the PES provides critical mechanistic insights that are essential for kinetic modeling. nih.gov

Kinetic Modeling and Rate Constant Predictions

Once the PES is established, kinetic modeling can be performed to predict the rates of the various reactions. This involves calculating temperature- and pressure-dependent rate constants, which are essential for simulating the chemical behavior of this compound under different conditions.

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions. The RRKM-based Master Equation (RRKM-ME) model extends this theory to account for the effects of pressure, where collisions with a bath gas can either energize or de-energize the reacting molecule. semanticscholar.orgacs.org

For accurate kinetic predictions, especially for molecules with flexible parts like this compound, it is often necessary to go beyond the standard harmonic oscillator approximation for molecular vibrations. Low-frequency torsional modes, corresponding to the rotation of groups like the isopropyl group, are better treated as hindered internal rotations (HIR). researchgate.net Including HIR corrections in the RRKM-ME model can significantly affect the calculated rate constants, particularly at high temperatures. acs.orgnih.govresearchgate.net For example, in the pyrolysis of a related ester, the HIR treatment was found to decrease the rate constant of the main decomposition channel. acs.org

Quantum mechanical tunneling is another important effect, especially for reactions involving the transfer of light atoms like hydrogen at lower temperatures. Tunneling allows a reaction to proceed even if the system does not have enough energy to overcome the classical energy barrier. researchgate.net The inclusion of tunneling corrections, often calculated using methods like the Eckart tunneling correction, can increase the predicted rate constants at low temperatures. acs.orgresearchgate.net For instance, in one study, tunneling was found to increase the rate constant of the dominant reaction channel by a factor of about 1.6 at 563 K. acs.orgnih.gov The combined use of RRKM-ME with HIR and tunneling treatments provides a comprehensive and accurate model for the reaction kinetics of furanic esters. acs.orgnih.govresearchgate.net

Rice-Ramsperger-Kassel-Marcus-based Master Equation (RRKM-ME) Rate Model

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing detailed insights into their structural flexibility and interactions with their environment. For this compound, MD simulations can elucidate its conformational landscape and the nature of its non-covalent interactions, which are fundamental to its physical properties and potential biological activity.

Conformational analysis through MD simulations explores the accessible shapes a molecule can adopt by rotating around its single bonds. This compound possesses key rotatable bonds, primarily the ester C-O bonds, which dictate the spatial relationship between the furan ring and the isopropyl group. Theoretical and experimental studies on similar isopropyl esters show that rotation around these bonds is associated with relatively low energy barriers, suggesting that the molecule exists as a dynamic equilibrium of multiple conformers in solution. nih.gov Specifically for the ester group, a preference for the s-cis conformation, where the carbonyl oxygen is syn-periplanar to the ester alkyl group, is often observed as it minimizes dipole-dipole repulsion. The rotation of the isopropyl group itself further contributes to a complex potential energy surface with several local minima. nih.govresearchgate.net MD simulations can map this surface, identifying the most stable, low-energy conformations and the transition pathways between them. mdpi.com

The study of intermolecular interactions is another critical application of MD. These simulations can model how this compound interacts with solvent molecules or potential biological targets. The molecule presents several sites for interaction:

The Furan Ring: The oxygen atom in the furan ring can act as a hydrogen bond acceptor. aip.orgacs.org Furthermore, the ring's π-electron system can engage in π-type interactions with suitable partners. aip.orgaip.orgresearchgate.net

The Ester Group: The carbonyl oxygen is a strong hydrogen bond acceptor, representing a primary site for electrostatic interactions. acs.org

The Isopropyl Group: This bulky, nonpolar group primarily engages in van der Waals and hydrophobic interactions.

MD simulations quantify these interactions by calculating interaction energies and analyzing the structure of the surrounding environment, such as the radial distribution functions of solvent molecules around specific atoms of this compound. nih.govacs.org

Table 1: Typical Parameters for MD Simulation of this compound This table outlines a hypothetical but standard set of parameters for conducting an all-atom MD simulation of this compound in an aqueous solution.

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Force Field | OPLS-AA, CHARMM, or AMBER | Defines the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. |

| Simulation Software | GROMACS, AMBER, Desmond, or NAMD | The software package used to run the simulation by integrating Newton's equations of motion. mdpi.com |

| Solvent Model | TIP3P, SPC/E (for water) | An explicit representation of solvent molecules to accurately model solute-solvent interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles (N), pressure (P), and temperature (T) constant, mimicking laboratory conditions. mdpi.com |

| Temperature | 298 K or 310 K (25 °C or 37 °C) | Simulates the system at standard room or physiological temperature. |

| Pressure | 1 bar | Maintains standard atmospheric pressure. |

| Simulation Time | 50 - 200 nanoseconds (ns) | The duration of the simulation, which must be long enough to sample relevant conformational changes and interactions. nih.gov |

| Integration Timestep | 2 femtoseconds (fs) | The discrete time interval at which forces are recalculated and positions are updated. |

In Silico Approaches for Bioactivity Prediction and Drug Design

In silico methods leverage computational power to predict the biological activities of chemical compounds and guide the drug design process, making it more efficient and cost-effective. texilajournal.commdpi.com These approaches are particularly valuable for screening large virtual libraries of compounds and for optimizing lead candidates. For a molecule like this compound, these techniques can be used to hypothesize potential biological targets and to guide the synthesis of more potent and selective derivatives.

Molecular Docking for Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein or enzyme). ijpsr.com The primary goals of docking are to identify the most stable binding pose and to estimate the binding affinity, often expressed as a scoring function or docking score. mdpi.com This method is fundamental in rational drug design for identifying potential drug candidates. ijpsr.com

While specific docking studies for this compound are not prominent in the literature, the methodology can be illustrated by its application to structurally related compounds. For instance, furoate esters are key components of drugs like mometasone furoate, which binds to the glucocorticoid receptor. researchgate.net A hypothetical docking study of this compound would involve:

Preparation of Structures: Obtaining or building high-resolution 3D structures of both this compound (the ligand) and a potential protein target.

Defining the Binding Site: Identifying the active site or binding pocket on the receptor, often based on the location of a known co-crystallized ligand. mdpi.com

Docking Simulation: Using software to systematically sample a large number of orientations and conformations of the ligand within the binding site.

Scoring and Analysis: Ranking the generated poses using a scoring function that estimates the free energy of binding. The best-scoring poses are then analyzed to understand the specific intermolecular interactions—such as hydrogen bonds, hydrophobic contacts, and π-stacking—that stabilize the ligand-receptor complex. nih.gov

Such a study could predict whether this compound is likely to bind to a specific target and reveal which parts of its structure are most important for the interaction, providing a rationale for designing improved derivatives.